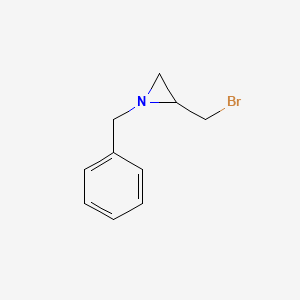

1-Benzyl-2-(bromomethyl)aziridine

Description

Propriétés

IUPAC Name |

1-benzyl-2-(bromomethyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWSXVXUSOFXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(bromomethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with aziridine in the presence of a strong base, such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the benzyl bromide, leading to the formation of the aziridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-2-(bromomethyl)aziridine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Reaction with Sodium Methoxide

Treatment of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide (NaOMe) in methanol proceeds via direct S<sub>N</sub>2 displacement of bromide by methoxide, retaining the configuration at the chiral center (Figure 1) .

Mechanistic Insights :

-

Computational Studies : Density functional theory (DFT) calculations with explicit solvent modeling revealed comparable activation barriers for direct displacement (~20 kcal/mol) in both benzyl- and tosyl-protected aziridines .

-

Ring-Opening Pathway : Unlike activated aziridines (e.g., 1-tosyl derivatives), the benzyl variant does not undergo nucleophilic ring opening due to higher strain and electronic stabilization of the aziridine ring .

Experimental Validation :

-

Chiral 1-benzyl-2-(bromomethyl)aziridine treated with 1 equiv NaOMe in methanol yielded 2-(methoxymethyl)-1-benzylaziridine with >99% retention of configuration .

Table 1: Stereochemical Outcomes in Aziridine Reactions

| Substrate | Nucleophile | Pathway | Configuration Outcome | Reference |

|---|---|---|---|---|

| 1-Benzyl-2-(bromomethyl)aziridine | NaOMe | Direct displacement | Retention | |

| 1-Tosyl-2-(bromomethyl)aziridine | NaOMe | Ring opening/closure | Inversion |

Table 2: Product Distribution in BuLi Reactions (1-Alkyl Analogues)

| Product Class | Yield Range | Major Pathway |

|---|---|---|

| 2-(N-Allylaminomethyl)aziridines | 11–36% | Halophilic attack |

| 2-Pentylaziridines | 13–26% | Direct displacement |

| N-Allyl-N-butylamines | 1–24% | Rearrangement |

Coupling with Heteroatom Nucleophiles

1-Benzyl-2-(bromomethyl)aziridine acts as an aziridinylmethyl cation equivalent , enabling synthesis of 2-[(heteroatom)methyl]aziridines. For example:

-

Thiocyanate Coupling : Reaction with KSCN in DMF yields 2-(thiocyanomethyl)aziridines, precursors to thiazolidines .

Table 3: Representative Heteroatom Coupling Reactions

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| KSCN | 2-(Thiocyanomethyl)aziridine | DMF, 70°C, 20 h | 60–84% |

| NaOMe | 2-(Methoxymethyl)aziridine | MeOH, r.t., 1–2 h | >95% |

Comparative Reactivity with Epoxides

1-Benzyl-2-(bromomethyl)aziridine exhibits distinct behavior compared to epibromohydrin:

Applications De Recherche Scientifique

Synthetic Applications

1-Benzyl-2-(bromomethyl)aziridine is primarily utilized as a precursor for synthesizing more complex aziridine derivatives. Its reactivity allows for various nucleophilic substitutions, making it a valuable tool in organic chemistry.

Reactivity with Nucleophiles

The compound can react with different types of nucleophiles, including oxygen-, nitrogen-, and sulfur-centered nucleophiles. This property enables the formation of 2-[(heteroatom)methyl]aziridines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the coupling of 1-benzyl-2-(bromomethyl)aziridine with lithium amides has been reported to yield 2-(aminomethyl)aziridines, demonstrating its utility in generating amine derivatives .

| Nucleophile | Product | Yield |

|---|---|---|

| Alkoxides | 2-(Oxymethyl)aziridines | Good yields |

| Lithium amides | 2-(Aminomethyl)aziridines | High yields |

| Heteroatom nucleophiles | 2-[(Heteroatom)methyl]aziridines | Variable yields |

Research has indicated that derivatives of 1-benzyl-2-(bromomethyl)aziridine exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of aziridine derivatives synthesized from 1-benzyl-2-(bromomethyl)aziridine. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. For example, aziridine derivatives have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the disruption of cellular processes through alkylation of DNA or other cellular targets.

Synthesis of Amino Acid Derivatives

In one notable study, researchers successfully substituted 1-benzyl-2-(bromomethyl)aziridine with protected glycine esters to produce γ,δ-aziridino α-amino acid derivatives. This transformation highlights the compound's utility in synthesizing biologically relevant molecules .

Development of Antiviral Agents

Another research effort demonstrated that aziridine derivatives could be developed into antiviral agents through modifications of the aziridine ring structure. These studies underscore the potential therapeutic applications of compounds derived from 1-benzyl-2-(bromomethyl)aziridine in treating viral infections .

Mécanisme D'action

The mechanism by which 1-Benzyl-2-(bromomethyl)aziridine exerts its effects involves its reactivity as an electrophile. The aziridine ring, being strained, is highly reactive towards nucleophiles. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity with Nucleophiles: Activated vs. Non-Activated Aziridines

Activated Aziridines (e.g., 2-Bromomethyl-1-tosylaziridine):

- Electron-Withdrawing Groups (EWGs): The tosyl group enhances ring strain and electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., sodium methoxide) via SN2 mechanisms. For example, activated aziridines undergo ring-opening/ring-closure processes with inversion of configuration at the aziridine carbon .

- Reaction Pathways: Preferential ring-opening over direct bromide displacement due to lower energy barriers for nucleophilic attack on the strained ring .

Non-Activated Aziridines (1-Benzyl-2-(bromomethyl)aziridine):

- Electron-Donating Groups (EDGs): The benzyl group stabilizes the aziridine ring, disfavoring ring-opening. Reactions with nucleophiles (e.g., sodium methoxide) proceed via direct bromide displacement (SN2) with retention of configuration .

- Key Difference: Computational studies show comparable energy barriers for direct displacement across aziridines and epoxides, but ring-opening is only feasible for activated aziridines and epoxides .

| Compound | Reactivity with NaOMe | Primary Pathway | Configuration Outcome |

|---|---|---|---|

| 1-Benzyl-2-(bromomethyl)aziridine | Low ring-opening tendency | Direct bromide displacement | Retention |

| 2-Bromomethyl-1-tosylaziridine | High ring-opening tendency | Ring-opening/closure | Inversion |

| Epibromohydrin (epoxide) | High reactivity | Ring-opening | Inversion |

Solvent and Computational Insights

Explicit solvent modeling (e.g., five methanol molecules) is critical for accurate free-energy profiles.

Comparison with Epoxides

Epoxides (e.g., epibromohydrin) are more reactive than aziridines due to higher ring strain. However, activated aziridines bridge this gap, while non-activated derivatives like 1-Benzyl-2-(bromomethyl)aziridine remain less reactive .

Activité Biologique

1-Benzyl-2-(bromomethyl)aziridine, a compound with the CAS number 25662-24-2, is an aziridine derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-2-(bromomethyl)aziridine features a three-membered aziridine ring with a benzyl group and a bromomethyl substituent. The molecular formula is , and it has a molecular weight of approximately 200.09 g/mol. The presence of the bromomethyl group enhances its reactivity, particularly in biological contexts where it can interact with nucleophiles such as proteins and DNA.

Mechanisms of Biological Activity

The biological activity of 1-Benzyl-2-(bromomethyl)aziridine can be attributed to several mechanisms:

- Nucleophilic Attack : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This property is significant for the development of targeted therapies.

- Reactivity with Proteins : Studies indicate that aziridines can react with amino acid residues in proteins, potentially leading to modifications that affect protein function.

- Antimicrobial Activity : Preliminary investigations suggest that 1-Benzyl-2-(bromomethyl)aziridine may exhibit antimicrobial properties. Aziridines are known to possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various aziridine derivatives, including 1-Benzyl-2-(bromomethyl)aziridine. The compound was tested against several bacterial strains, demonstrating noteworthy inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound possesses significant antibacterial potential, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In another study focusing on aziridine derivatives, 1-Benzyl-2-(bromomethyl)aziridine was subjected to cytotoxicity assays against human cancer cell lines. The results showed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. Notably, it demonstrated potent activity against leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

To understand the uniqueness of 1-Benzyl-2-(bromomethyl)aziridine, it is useful to compare it with other aziridine derivatives:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-Benzyl-2-(bromomethyl)aziridine | Aziridine ring with benzyl and bromomethyl | Antimicrobial, anticancer |

| 1-Methyl-2-(bromomethyl)aziridine | Aziridine ring with methyl and bromomethyl | Moderate antimicrobial |

| 1-Ethyl-2-(chloromethyl)aziridine | Aziridine ring with ethyl and chloromethyl | Lower cytotoxicity |

This table highlights that while 1-Benzyl-2-(bromomethyl)aziridine shows promising biological activity, other derivatives may exhibit different levels of efficacy depending on their substituents.

Future Directions in Research

The promising biological activities of 1-Benzyl-2-(bromomethyl)aziridine warrant further investigation into its pharmacological properties. Future research could focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of the compound in a living organism.

- Structure-Activity Relationship (SAR) : Exploring modifications to the structure to enhance potency and selectivity against various targets.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-2-(bromomethyl)aziridine, and what analytical techniques are critical for its characterization?

Methodological Answer: 1-Benzyl-2-(bromomethyl)aziridine is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling 1-alkylaziridines with bromomethyl groups under reflux conditions in acetonitrile, using potassium carbonate as a base . Key analytical techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~600–700 cm⁻¹) and ring strain signatures .

- NMR spectroscopy :

- ¹H NMR: Aziridine protons appear as distinct multiplets (δ ~1.8–2.6 ppm), while benzyl protons resonate at δ ~7.2–7.4 ppm .

- ¹³C NMR: The bromomethyl carbon appears at δ ~30–40 ppm, and aziridine carbons at δ ~35–45 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrN: calcd. 216.0085; found 216.0092) .

Q. How does the reactivity of 1-Benzyl-2-(bromomethyl)aziridine differ from activated aziridine derivatives in nucleophilic substitution reactions?

Methodological Answer: Non-activated 1-benzyl derivatives retain the aziridine ring during substitution, while activated analogs (e.g., N-tosylaziridines) undergo ring-opening/closure mechanisms. For example:

- Non-activated (1-benzyl) : Sodium methoxide in methanol substitutes bromide directly with retention of configuration (barrier: ~20 kcal/mol via DFT) .

- Activated (N-tosyl) : Ring opening precedes nucleophilic attack, leading to inversion of configuration .

Q. How can regiospecific ring-opening reactions of 1-Benzyl-2-(bromomethyl)aziridine be controlled using different nucleophiles?

Methodological Answer: Regioselectivity depends on the nucleophile’s electronic profile and reaction conditions:

- Oxygen nucleophiles (e.g., alkoxides) : Attack the bromomethyl carbon to yield 2-(alkoxymethyl)aziridines under mild conditions (RT, 1–2 hours) .

- Nitrogen nucleophiles (e.g., triazole) : Substitute bromide via SN2 to form 2-(heteroarylmethyl)aziridines (reflux in acetonitrile, 2.5 days) .

- HBr vs. benzyl bromide : HBr opens the unsubstituted aziridine carbon, while benzyl bromide targets the substituted carbon, as shown by DFT frontier orbital analysis .

Q. What computational approaches elucidate the reaction pathways and stereochemical outcomes in aziridine transformations?

Methodological Answer: DFT studies with explicit solvent models (e.g., methanol) are critical:

- Transition-state analysis : Predicts barriers for direct substitution (~20 kcal/mol) vs. ring-opening pathways (~25 kcal/mol) .

- Frontier Molecular Orbital (FMO) analysis : Explains regioselectivity in HBr vs. benzyl bromide reactions (LUMO localization dictates attack site) .

- Solvent effects : Explicit methanol molecules stabilize intermediates, reducing energy barriers by ~5 kcal/mol .

Q. What strategies exist for incorporating 1-Benzyl-2-(bromomethyl)aziridine into constrained amino acid derivatives for peptide mimetics?

Methodological Answer:

- Glycine ester substitution : React with protected glycine esters (e.g., Boc-Gly-OEt) to form alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates (yields: 70–85%) .

- Ring expansion : Treat with acetic acid under high heat (60°C, 7 days) to generate trifluoropropyl acetates, precursors to cyclopropane amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.